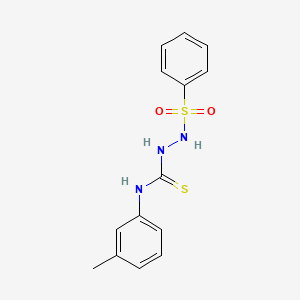![molecular formula C13H15N3O2S B6104637 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6104637.png)
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
准备方法
The synthesis of 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one typically involves multistep organic reactions. One common synthetic route includes the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a specific ratio to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenoxyethyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The amino group and the phenoxyethyl group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The sulfanyl group may also contribute to its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
6-amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: This compound shares a similar pyrimidine core but lacks the phenoxyethyl and sulfanyl groups, which may result in different reactivity and applications.
2-[(4-methylphenoxy)ethyl]sulfanyl-pyrimidine derivatives: These compounds have similar structural features but may differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties
属性
IUPAC Name |
4-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride](/img/structure/B6104557.png)
![3-(4-fluorophenyl)-7-[2-(1H-indol-3-yl)ethyl]-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6104561.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![2-{2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6104588.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)
![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6104597.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B6104601.png)
![4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6104607.png)
![3-hydroxy-1-(3-phenylpropyl)-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6104614.png)

![6-(2-chlorophenyl)-N-methyl-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6104625.png)
![Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate](/img/structure/B6104630.png)
![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B6104632.png)
